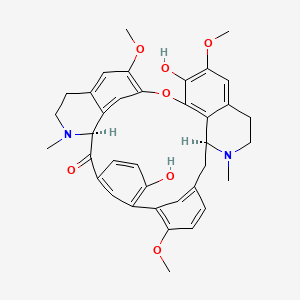![molecular formula C11H21NO3 B10838795 Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester](/img/structure/B10838795.png)
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its chiral properties, making it valuable in the synthesis of enantiomerically pure substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent. One common method includes the use of dimethyl sulfoxide (DMSO) or supercritical carbon dioxide as the solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalysis. Biocatalytic systems, including whole-cell and isolated enzyme systems, are employed to produce complex molecules with high regio-, chemo-, and enantio-selectivity . This method is preferred due to its environmental benefits and the ability to conduct reactions under mild conditions, reducing the risk of racemization and other side reactions.
化学反应分析
Types of Reactions
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and alcohols, are used in substitution reactions.
Major Products
The major products formed from these reactions include carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:
作用机制
The mechanism of action of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating the formation of chiral intermediates. These intermediates are then used in the synthesis of pharmaceuticals and other biologically active compounds .
相似化合物的比较
Similar Compounds
- Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, [(1S)-1-formyl-4-pentenyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is unique due to its specific chiral properties, which make it highly valuable in the synthesis of enantiomerically pure substances. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in organic synthesis and pharmaceutical applications.
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 |
InChI 键 |
OBMGXPJNZKYOQY-VIFPVBQESA-N |
手性 SMILES |
CCCC[C@@H](C=O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)






![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838782.png)


